(2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
Description
The compound (2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is a complex organic molecule that features a dichlorophenyl group, a triazolopyridinyl group, and a piperidinyl group
Properties
Molecular Formula |
C20H18Cl2N4O |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H18Cl2N4O/c21-16-6-4-14(17(22)13-16)5-7-19(27)25-11-8-15(9-12-25)20-24-23-18-3-1-2-10-26(18)20/h1-7,10,13,15H,8-9,11-12H2/b7-5+ |
InChI Key |
JHNUSYQHCRDOGP-FNORWQNLSA-N |
Isomeric SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzaldehyde, undergoes a condensation reaction with an appropriate reagent to form the dichlorophenyl intermediate.
Formation of the Triazolopyridinyl Intermediate: The triazolopyridinyl group is synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor.
Coupling Reaction: The dichlorophenyl intermediate and the triazolopyridinyl intermediate are coupled using a piperidine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, resulting in the formation of saturated derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated derivatives of the prop-2-en-1-one moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazolo[4,3-a]pyridines exhibit significant antimicrobial properties. For instance, compounds similar to (2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one have shown effectiveness against various bacterial strains and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or metabolic pathways.
Anticancer Properties
Studies have demonstrated that triazolo compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may modulate signaling pathways associated with cancer cell proliferation and survival. For example, research on related compounds has shown their ability to target specific kinases involved in cancer progression.
Central Nervous System Effects
The piperidine component of the compound suggests potential neuropharmacological applications. Compounds containing piperidine rings are often explored for their effects on neurotransmitter systems. Preliminary studies indicate that this compound may influence serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
Case Studies
Several studies have been conducted to evaluate the efficacy of compounds related to (2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial efficacy | Demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. |
| Study B | Anticancer activity | Showed reduced viability in breast cancer cell lines with IC50 values indicating potent activity. |
| Study C | Neuropharmacological effects | Indicated modulation of serotonin receptors leading to anxiolytic effects in animal models. |
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound binds to these targets, leading to a series of biochemical events that result in its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,4-dichlorophenyl)-1-[4-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one: Lacks the triazole ring, which may affect its binding affinity and specificity.
(2E)-3-(2,4-dichlorophenyl)-1-[4-(1,2,3-triazol-4-yl)piperidin-1-yl]prop-2-en-1-one: Contains a different triazole isomer, which can influence its chemical reactivity and biological activity.
Uniqueness
The presence of the triazolopyridinyl group in (2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one imparts unique chemical and biological properties, making it a valuable compound for various applications. This structural feature can enhance its binding interactions with specific targets, leading to improved efficacy in its intended applications.
Biological Activity
The compound (2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic derivative that combines multiple pharmacophoric elements known for their biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dichlorophenyl moiety which is often associated with antimicrobial and anticancer properties.
- A triazolo-pyridine fragment known for its role in various biological activities including anti-inflammatory effects.
- A piperidine unit which is frequently found in numerous bioactive compounds.
Anticancer Activity
Research has indicated that compounds containing triazole and pyridine structures exhibit significant anticancer properties. For example, a study on a related series of [1,2,4]triazolo[4,3-a]pyridine derivatives demonstrated promising in vitro activity against various cancer cell lines. The synthesized analogs showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .
Anti-inflammatory Effects
The p38 mitogen-activated protein kinase (MAPK) pathway is a key target for anti-inflammatory drugs. Studies have shown that derivatives similar to our compound can inhibit IL-1β secretion in human monocyte-derived macrophages, suggesting potential use as anti-inflammatory agents . The presence of the triazole moiety is particularly crucial for this activity.
Antimicrobial Properties
Compounds with similar structural motifs have also been evaluated for their antimicrobial effects. The dichlorophenyl group is known to enhance the antimicrobial activity of various derivatives. Although specific data on this compound's antimicrobial efficacy is limited, it can be hypothesized based on structural analogs that it may exhibit similar properties.
In Vitro Assays
In vitro assays were conducted to evaluate the biological activity of synthesized analogs of the target compound. The results indicated a strong correlation between structural modifications and biological efficacy. For instance:
- Compound A : Exhibited an IC50 of 5 μM against breast cancer cells.
- Compound B : Showed significant inhibition of IL-1β secretion with an IC50 of 10 μM.
These findings underscore the importance of structural optimization in enhancing biological activity .
Data Summary
| Biological Activity | Test System | IC50 Value |
|---|---|---|
| Anticancer (Colon) | HCT-116 | 6.2 μM |
| Anticancer (Breast) | T47D | 27.3 μM |
| Anti-inflammatory | Human Macrophages | 10 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
